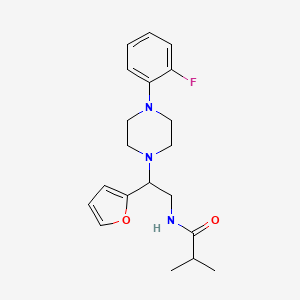

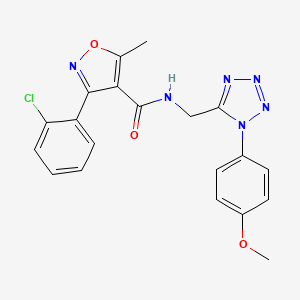

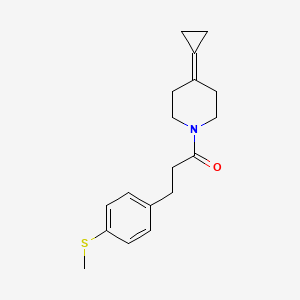

![molecular formula C23H17N3O2 B3019487 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate CAS No. 477857-37-7](/img/structure/B3019487.png)

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Properties of Novel Polyimides

The research on aromatic diamine monomers, specifically 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP), has led to the successful synthesis of novel polyimides. These polyimides were created through polycondensation with various aromatic dianhydrides and exhibited exceptional solubility in both strong dipolar solvents and common organic solvents. Notably, they demonstrated remarkable thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen. The glass-transition temperatures ranged from 208 to 324°C, and the polyimides were predominantly amorphous according to wide-angle X-ray diffraction measurements .

Comparative Carcinogenicities of Azo Compounds

A study comparing the carcinogenicity of various azo compounds, including 4-N-pyrrolidinylazobenzene and its derivatives, found that these compounds did not induce carcinogenic effects in rats under conditions where N,N-dimethyl-4-aminoazobenzene did. This suggests that predictions of carcinogenic activity based on structural analysis may be premature without whole-animal data. The transformation of BHK cells may not be a reliable predictor of carcinogenic activity in animals .

Synthesis of Azo Dyes from Benzoimidazo Pyrimidinone

A series of novel phenylazopyrimidone dyes were synthesized from 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one. The dyes were characterized by various spectroscopic techniques, and their absorption properties were analyzed in different pH and solvent conditions. The study found that the electronic nature of substituents at various positions on the phenyl ring affected the absorption ability of the dyes .

Pyrido Pyrimidinone Derivatives as Aldose Reductase Inhibitors

Pyrido[1,2-a]pyrimidin-4-one derivatives were tested as aldose reductase inhibitors and exhibited micromolar/submicromolar activity levels. The introduction of hydroxy groups enhanced inhibitory potency, and the presence of phenol or catechol hydroxyls was crucial for enzyme recognition. These compounds also displayed significant antioxidant properties, with catechol derivatives showing the best activity .

Structural and Spectroscopic Characterization of a Heterocyclic Compound

A heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was synthesized and characterized using various spectroscopic methods and X-ray diffraction. The study provided detailed insights into the molecular geometry, vibrational wavenumbers, and chemical shifts. Theoretical calculations were used to investigate molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties .

Mitsunobu Reaction for Synthesis of Furo Pyrimidines

An efficient method for synthesizing 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines via the Mitsunobu reaction was developed. The study explored the influence of substituents in the arylamine moiety on the reaction and observed an unexpected nucleophilic substitution of a nitro group in one of the reaction steps .

Catalytic Effects of Polymer-bound Pyridine

The catalytic properties of 4-[N-(3-hydroxypropyl)-N-methylamino]pyridine were investigated. The compound was bound to a polymer resin and used as a catalyst in reactions with phenyl isocyanate. The study found that the polymer system had a higher rate constant for the forward reaction compared to the reverse reaction. The catalytic properties were attributed to the ability to decarboxylate mixed anhydrides .

Synthesis and Characterization of a Pyridinylethynyl Phenyl Compound

The compound 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol was synthesized through Sonogashira coupling and characterized by NMR and X-ray single-crystal diffraction. The crystal structure was determined, providing valuable information on the molecular arrangement .

Antibacterial and Radical Scavenging Properties of Azo-Azomethine Compounds

A series of azo–azomethine compounds were synthesized and their antibacterial and radical scavenging properties were evaluated. The study found that compounds with electron-donating groups in the aryl azo component exhibited significant antibacterial activity against various bacteria and also showed scavenging effects. The activity was influenced by the nature and position of substituent groups .

Synthesis of Pyrimidinyl-2H-Indazoles

The reaction of nitrophenylpyrimidines with benzyl cyanide led to the synthesis of pyrimidinyl derivatives of dibenzolyazoxybenzene. Reductive cyclization of these derivatives resulted in substituted 2H-indazoles, providing a new method for synthesizing this class of compounds .

特性

IUPAC Name |

[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2/c1-16-5-7-18(8-6-16)23(27)28-19-11-9-17(10-12-19)22-25-15-13-21(26-22)20-4-2-3-14-24-20/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYKUMDZLIJHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

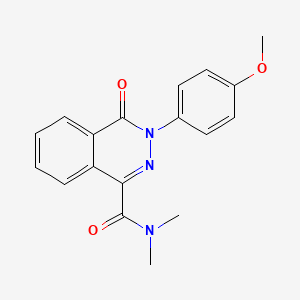

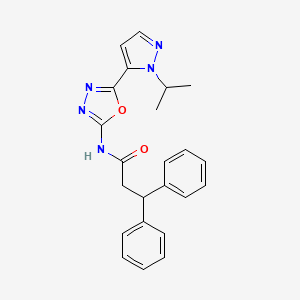

![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide](/img/structure/B3019404.png)

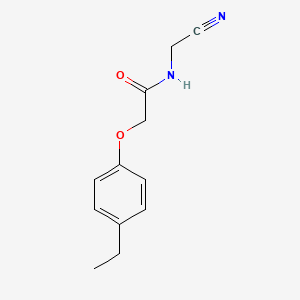

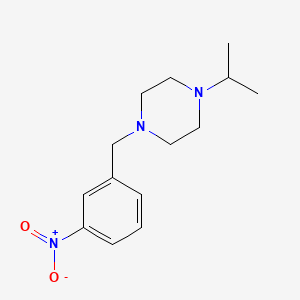

![6-Cyclopropyl-3-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3019409.png)

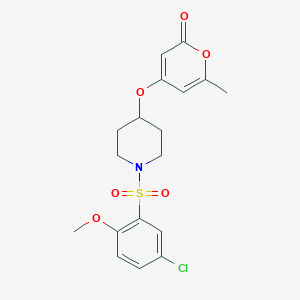

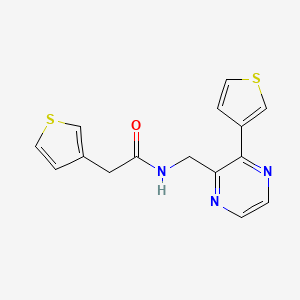

![3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3019414.png)

![(Z)-methyl 2-(2-((4-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019418.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3019419.png)